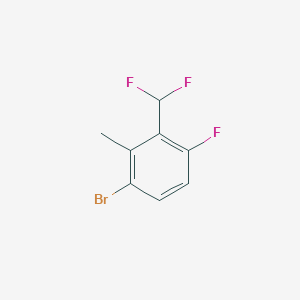

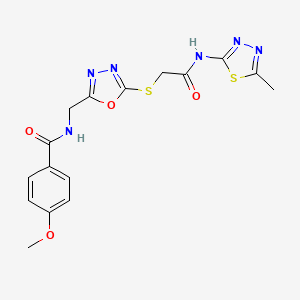

![molecular formula C21H21FN4O3S B2865513 N1-(benzo[d]thiazol-2-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide CAS No. 920176-69-8](/img/structure/B2865513.png)

N1-(benzo[d]thiazol-2-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(benzo[d]thiazol-2-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition and Anticancer Activities

A study by Fallah-Tafti et al. (2011) focused on the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives to understand the role of the pyridine ring and N-benzyl substitution in kinase inhibitory activities. These derivatives were evaluated for their Src kinase inhibitory activities and showed promising results in inhibiting cell proliferation in various carcinoma cells, suggesting their potential use in cancer therapy (Fallah-Tafti et al., 2011).

Antimicrobial and Antifungal Activities

Patil et al. (2011) synthesized a series of novel 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives using [bmIm]OH as a catalyst. These compounds were tested for their antibacterial and antifungal activities, showing moderate in vitro activities against tested microorganisms, indicating their potential as antimicrobial agents (Patil et al., 2011).

Enzyme Inhibition

The study by Röver et al. (1997) described the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in several neurological diseases. This research highlighted the potential therapeutic applications of these compounds in treating conditions related to the kynurenine pathway (Röver et al., 1997).

α-Glucosidase Inhibitory, Antioxidant Activities

Menteşe et al. (2015) focused on the synthesis of benzimidazole derivatives containing various heterocyclic rings and evaluated their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds showed significant activities, suggesting their potential in managing diabetes and related oxidative stress conditions (Menteşe et al., 2015).

Antifungal Activity

Qu et al. (2015) synthesized benzimidazol-2-ylcyanoketone oxime ethers containing the morpholine moiety and tested them for antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum. Some compounds displayed higher antifungal activity compared to the standard, indicating their potential as antifungal agents (Qu et al., 2015).

Eigenschaften

IUPAC Name |

N'-(1,3-benzothiazol-2-yl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3S/c22-15-7-5-14(6-8-15)17(26-9-11-29-12-10-26)13-23-19(27)20(28)25-21-24-16-3-1-2-4-18(16)30-21/h1-8,17H,9-13H2,(H,23,27)(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRINYLRKLCNBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d]thiazol-2-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2865436.png)

![3-cyano-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2865437.png)

![ethyl 3-carbamoyl-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2865438.png)

![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2865441.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2865446.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2865448.png)